molecular formula C9H8FNO B1335350 2-Fluorophenethyl isocyanate CAS No. 480439-39-2

2-Fluorophenethyl isocyanate

Cat. No.: B1335350
CAS No.: 480439-39-2
M. Wt: 165.16 g/mol
InChI Key: CWAAEUQHLYIEBC-UHFFFAOYSA-N
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Description

2-Fluorophenethyl isocyanate is an aromatic isocyanate characterized by a fluoro group at the ortho position of the phenyl ring and an isocyanate group attached to the terminus of an ethyl chain. This unique combination of a reactive isocyanate moiety and a fluorinated phenethyl scaffold bestows upon it specific properties that are of interest in the design and synthesis of novel organic molecules.

Isocyanates are a class of organic compounds containing the functional group -N=C=O. The high electrophilicity of the central carbon atom makes them highly susceptible to nucleophilic attack, leading to a wide range of chemical transformations. Their reactions with alcohols to form carbamates (urethanes) and with amines to form ureas are fundamental processes in the synthesis of polymers, pharmaceuticals, and agrochemicals.

The reactivity of an isocyanate is influenced by the electronic and steric nature of its substituent. Aromatic isocyanates, for instance, generally exhibit different reactivity profiles compared to their aliphatic counterparts. The introduction of a fluorine atom, as seen in this compound, can further modulate this reactivity through inductive effects and potential intramolecular interactions.

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong C-F bonds, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Fluorinated phenethyl isocyanates, as a subclass, serve as valuable building blocks for introducing the fluorophenethyl motif into larger molecular frameworks. This can be particularly advantageous in the development of new therapeutic agents or functional materials where the specific properties conferred by the fluorinated aromatic ring and the ethyl spacer are desired.

While not as extensively studied as some other isocyanates, this compound has found application as a specialized reagent in targeted synthetic endeavors. A notable example is its use in the preparation of complex heterocyclic compounds.

In one documented instance, this compound (CAS Number 480439-39-2) was employed as a key reagent in the synthesis of N2,N6-bis(2-fluorophenethyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydro-s-indacene-2,6-dicarboxamide. google.com This reaction highlights the utility of the isocyanate in forming amide linkages under specific reaction conditions, contributing to the construction of a complex, polycyclic structure. google.com The synthesis involved the reaction of s-indacene-1,3,5,7(2H,6H)-tetraone with this compound. google.com

This specific application underscores the role of this compound in providing access to precisely substituted molecular scaffolds that may be of interest in various fields of chemical research, including the development of small molecule antagonists. google.com

Synthetic Routes to this compound and its Analogs

The synthesis of this compound, a fluorinated organic compound, can be achieved through various chemical transformations. The primary approaches involve the use of phosgene (B1210022) or its substitutes on a corresponding amine, or rearrangement reactions starting from a carboxylic acid derivative. These methods are foundational in the preparation of a wide array of isocyanates, with specific adaptations applicable to the synthesis of fluorinated aromatic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-(2-isocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAAEUQHLYIEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404595
Record name 2-Fluorophenethyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-39-2
Record name 2-Fluorophenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-2-(2-isocyanatoethyl)benzene
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Reactivity and Mechanistic Investigations of 2 Fluorophenethyl Isocyanate

Electrophilic Character and Nucleophilic Addition Reactions

The isocyanate group (-N=C=O) in 2-Fluorophenethyl isocyanate is characterized by its electrophilic carbon atom, which is susceptible to attack by nucleophiles. This reactivity is fundamental to its role in the synthesis of various organic compounds. researchgate.nettri-iso.com The general order of reactivity for isocyanates with common nucleophiles is primary amines > primary alcohols > secondary amines. researchgate.net

The reaction between this compound and amines is a rapid and typically exothermic process that leads to the formation of substituted urea (B33335) derivatives. researchgate.netumn.edu This nucleophilic addition involves the attack of the amine's lone pair of electrons on the electrophilic carbon of the isocyanate group. The reaction proceeds readily and is a common method for creating urea linkages in various molecular structures. researchgate.netresearchgate.net The synthesis of urea derivatives is significant in medicinal chemistry and drug discovery due to the ability of the urea motif to form stable hydrogen bonds with biological targets. nih.govnih.gov

The general reaction can be depicted as:

FC₆H₄CH₂CH₂NCO + R-NH₂ → FC₆H₄CH₂CH₂NHC(O)NHR

This reaction is a versatile method for producing a wide array of urea derivatives, as the 'R' group on the amine can be varied extensively. asianpubs.orgbeilstein-journals.org The process is often carried out in a suitable solvent and may not require a catalyst due to the inherent reactivity of the isocyanate and amine groups. researchgate.net

Table 1: Reactivity of this compound with Amines

Reactant Product Key Features
Primary Amine Substituted Urea High reactivity, often exothermic. researchgate.netumn.edu
Secondary Amine Substituted Urea Generally less reactive than primary amines. researchgate.net

This compound reacts with alcohols to form carbamates, also known as urethanes. researchgate.netkuleuven.be This reaction is fundamental to the formation of polyurethane polymers when diisocyanates and polyols are used. researchgate.netnih.gov The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. kuleuven.beresearchgate.net

The general reaction is as follows:

FC₆H₄CH₂CH₂NCO + R-OH → FC₆H₄CH₂CH₂NHC(O)OR

The reactivity of alcohols with isocyanates can be influenced by several factors, including the steric hindrance of the alcohol and the presence of catalysts. kuleuven.beresearchgate.net Primary alcohols are generally more reactive than secondary alcohols. kuleuven.be The reaction can be catalyzed by bases like tertiary amines or organometallic compounds. researchgate.net

Table 2: Synthesis of Carbamates from this compound

Reactant Product Reaction Conditions
Primary Alcohol Carbamate (B1207046) (Urethane) Generally more reactive than secondary alcohols. kuleuven.be
Secondary Alcohol Carbamate (Urethane) Slower reaction rate compared to primary alcohols. kuleuven.be
Polyol Polyurethane Forms polymer chains with urethane (B1682113) linkages. nih.gov

The reaction of this compound with water is a significant process that initially forms an unstable carbamic acid intermediate. reddit.comresearchgate.net This intermediate readily undergoes decarboxylation (loss of carbon dioxide) to yield the corresponding primary amine, 2-fluorophenethylamine (B1298874). researchgate.netresearchgate.net

The two-step reaction can be summarized as:

FC₆H₄CH₂CH₂NCO + H₂O → [FC₆H₄CH₂CH₂NHCOOH] (Carbamic Acid)

[FC₆H₄CH₂CH₂NHCOOH] → FC₆H₄CH₂CH₂NH₂ + CO₂

The newly formed amine can then react with another molecule of the isocyanate to form a disubstituted urea. This subsequent reaction is often a competing pathway in environments where both water and isocyanate are present. researchgate.net

Cyclization Reactions Involving the Isocyanate Moiety

The isocyanate group of this compound can participate in cyclization reactions, particularly [2+2] cycloadditions with alkenes. researchtrends.net A notable example is the reaction with alkenes to form β-lactams (2-azetidinones), which are important structural motifs in medicinal chemistry. researchtrends.net While the specific reactivity of this compound in these reactions is not extensively detailed in the provided results, the general mechanism for isocyanates involves either a concerted or a stepwise pathway, depending on the electronic nature of the alkene. researchtrends.net For electron-rich alkenes, a stepwise mechanism involving a 1,4-diradical intermediate is often proposed. researchtrends.net

Isocyanates can also undergo self-addition reactions, such as dimerization to form uretidiones (four-membered rings) and trimerization to form isocyanurates (six-membered rings). nih.gov These reactions are typically catalyzed and lead to the formation of cyclic structures with varying stability and functionality. nih.gov

Polymerization Reactions of this compound

This compound can undergo polymerization to form polyisocyanates. One of the key methods for this is coordination polymerization, often initiated by organometallic catalysts, such as half-titanocene complexes. acs.orgmdpi.com This method allows for the synthesis of well-defined polymers. mdpi.com The mechanism involves the coordination of the isocyanate monomer to the metal center of the catalyst, followed by insertion into the growing polymer chain. This process can lead to the formation of stereoregular polymers, depending on the nature of the catalyst. acs.org Coordination polymerization has been successfully applied to various isocyanates, including those with functional side chains, suggesting its applicability to this compound. acs.orgmdpi.com

Influence of the Fluorophenethyl Side Chain on Polymerization Kinetics and Polymer Properties

The fluorophenethyl side chain in this compound exerts a notable influence on both the kinetics of polymerization and the properties of the resulting polymers. The fluorine atom, being highly electronegative, can affect the electron density of the isocyanate group, thereby influencing its reactivity.

Studies on related polymer systems have shown that the nature of the side chain is a critical determinant of polymer characteristics. For instance, in the context of poly(alkyl methacrylate)s, increasing the length of the alkyl side chain has been demonstrated to enhance the rate of depolymerization. nih.govrsc.org This is attributed to more favorable energetics for chain-end fragmentation with longer side chains. rsc.org While a direct parallel cannot be drawn without specific studies on poly(this compound), it highlights the principle that side-chain structure is a key modulator of polymer behavior.

Furthermore, the presence of fluorine in the side chain can significantly impact the solubility of the resulting polymer. Fluorinated polymers are known for their potential solubility in supercritical carbon dioxide, a property influenced by factors such as polymer architecture and the degree of fluorination. researchgate.net The introduction of fluorine can lower polymer-polymer interactions, which is a critical factor for improving solubility in this environmentally benign solvent. researchgate.net

The following table summarizes the expected influence of the fluorophenethyl side chain on polymer properties based on general principles observed in other fluorinated and side-chain-functionalized polymers.

PropertyInfluence of Fluorophenethyl Side ChainRationale
Polymerization Kinetics May alter reactivity of the isocyanate group.The electronegativity of fluorine can affect the electron density of the NCO group.
Polymer Solubility Potentially enhanced solubility in specific solvents like supercritical CO2. researchgate.netFluorination is known to improve solubility in CO2 by reducing polymer-polymer interactions. researchgate.net
Thermal Stability May be enhanced.The strong carbon-fluorine bond can contribute to increased thermal resistance.
Surface Properties Likely to exhibit low surface energy.Fluorinated polymers are known for their hydrophobic and oleophobic characteristics.

Controlled Polymerization Strategies

To synthesize polymers with well-defined architectures, such as predetermined molecular weights and narrow molecular weight distributions, controlled polymerization techniques are essential. sigmaaldrich.com For monomers like this compound, several controlled radical polymerization (CRP) methods could be theoretically applied. These include:

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile technique that allows for the synthesis of a wide array of polymers with complex architectures. sigmaaldrich.com The process involves a reversible deactivation of growing polymer chains, which enables control over the polymerization process. sigmaaldrich.com

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is another powerful CRP method that can be used to control the polymerization of various monomers. It relies on the use of a chain transfer agent to mediate the polymerization in a controlled manner. nih.govrsc.org

Nitroxide-Mediated Polymerization (NMP): NMP is a controlled radical polymerization technique that utilizes a nitroxide stable free radical to control the growth of polymer chains. sigmaaldrich.com

These strategies offer the potential to create polymers from this compound with specific functionalities and topologies, which is crucial for advanced applications. sigmaaldrich.com

Diels-Alder Reactions and Other Cycloaddition Pathways

Isocyanates are known to participate in cycloaddition reactions. While specific studies on the Diels-Alder reactions of this compound are not prevalent in the provided search results, the general reactivity of isocyanates in cycloadditions provides a framework for understanding its potential behavior.

Isocyanates can undergo [2+2] cycloaddition reactions with alkenes to form β-lactams. researchtrends.netresearchgate.net The mechanism of this reaction can be either concerted or stepwise, depending on the electronic nature of the reactants. For instance, chlorosulfonyl isocyanate (CSI), a highly reactive isocyanate, reacts with electron-rich alkenes via a stepwise, single-electron transfer (SET) pathway, while its reaction with electron-deficient alkenes proceeds through a concerted mechanism. researchtrends.netdtic.mil

The isocyanate group can also participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, although this is less common for the C=N bond of the isocyanate itself acting as the dienophile. youtube.comyoutube.com More typically, the isocyanate group might be part of a larger diene or dienophile system.

Furthermore, isocyanates can undergo other cycloaddition pathways. For example, the reaction of isocyanates with epoxides can lead to the formation of cyclic carbonates, which is a key step in the synthesis of non-isocyanate polyurethanes (NIPUs). rsc.org Mechanistic studies, including those using Density Functional Theory (DFT), have been employed to understand the pathways of such cycloadditions. researchgate.netrsc.org A mechanically induced retro [2+2] cycloaddition of a 1,2-diazetidinone has also been reported to generate an isocyanate. rsc.org

Kinetic and Thermodynamic Studies of this compound Reactions

The kinetics and thermodynamics of isocyanate reactions are crucial for understanding their reactivity and for controlling the synthesis of desired products.

Kinetic Studies:

The rate of reaction of isocyanates is influenced by several factors, including the structure of the isocyanate and the coreactant, the solvent, and the presence of catalysts. For example, the reaction of isocyanates with alcohols to form urethanes is a well-studied reaction. researchgate.netresearchgate.net Kinetic studies on the reaction of chlorosulfonyl isocyanate with alkenes have shown that the reaction mechanism can shift from a stepwise to a concerted pathway depending on the electronic properties of the alkene. dtic.mil The rate constants for these reactions can be determined experimentally, and activation parameters can be calculated to provide insight into the transition state of the reaction. dtic.milepa.gov

Thermodynamic Studies:

Thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide valuable information about the feasibility and spontaneity of a reaction. Quantum-chemical methods have been used to calculate the thermodynamic parameters for the reaction of phenyl isocyanate with methanol (B129727), revealing that the enthalpy and entropy of the reaction increase with the degree of methanol association. researchgate.net Similar computational and experimental approaches could be applied to the reactions of this compound to understand the energetic landscape of its various transformations.

The following table presents a hypothetical summary of kinetic and thermodynamic parameters for a generic isocyanate reaction, illustrating the type of data that would be obtained from such studies.

ReactionKinetic Parameter (Example)Thermodynamic Parameter (Example)
Isocyanate + Alcohol → UrethaneRate constant (k) = 1.0 x 10⁻³ L mol⁻¹ s⁻¹ at 25°CΔH = -80 kJ/mol
Isocyanate + Amine → UreaRate constant (k) = 5.0 x 10⁻¹ L mol⁻¹ s⁻¹ at 25°CΔH = -95 kJ/mol
Isocyanate + Isocyanate → TrimerCatalyst-dependent rateΔH = -120 kJ/mol

Applications of 2 Fluorophenethyl Isocyanate in the Synthesis of Complex Molecular Architectures and Functional Materials

Precursor for Pharmacologically Relevant Compounds and Derivatives

2-Fluorophenethyl isocyanate serves as a crucial intermediate in the development of new therapeutic agents. Its unique combination of a reactive isocyanate group and a fluorinated phenethyl moiety allows for its incorporation into a wide array of molecular frameworks, influencing their biological activity and pharmacokinetic profiles.

Synthesis of Macrocyclic Diarylheptanoid Derivatives

Macrocyclic diarylheptanoids are a class of natural products that have garnered significant interest for their diverse biological activities. Chemical synthesis allows for the creation of analogues with potentially enhanced properties. In the synthesis of novel macrocyclic derivatives, 4-fluorophenethyl isocyanate has been utilized to introduce urea (B33335) functionalities. nih.gov

Specifically, a primary amine-containing macrocycle (compound 9 in the study) was reacted with 4-fluorophenethyl isocyanate to yield the corresponding macrocyclic urea derivative (compound 40). nih.gov This reaction demonstrates the utility of fluorinated isocyanates in the derivatization of complex natural product scaffolds to expand their chemical diversity for biological screening. nih.govnih.gov The synthesis of these derivatives is part of a broader effort to optimize the antibacterial properties of the macrocyclic diarylheptanoid core structure. nih.gov

Table 1: Synthesis of Macrocyclic Urea Derivative using 4-Fluorophenethyl Isocyanate

Reactant 1 Reactant 2 Product Yield (%)
Macrocyclic primary amine 9 4-Fluorophenethyl isocyanate Macrocyclic urea derivative 40 59

Data sourced from a study on the synthesis and antibacterial evaluation of macrocyclic diarylheptanoid derivatives. nih.gov

Derivatization in the Synthesis of Zinc(II)-Bis(dipicolylamine) Probes

Zinc(II)-bis(dipicolylamine) (Zn-BDPA) complexes are synthetic, low-molecular-weight probes that show a selective affinity for the anionic membranes of dead and dying cells, making them valuable tools for molecular imaging of cell death. nih.govacs.org To enhance the imaging performance of these probes, researchers have focused on modifying their chemical structure. acs.org

In a notable example, 4-fluorophenethyl isocyanate was used in a multi-step synthesis of a deep-red fluorescent probe for biological imaging. nih.govacs.org An N-Boc protected amine intermediate was deprotected and subsequently reacted with 4-fluorophenethyl isocyanate to introduce a fluorinated urea moiety into the probe's scaffold. nih.gov This modification was part of an iterative cycle of library synthesis and screening aimed at discovering probes with enhanced affinity for phosphatidylserine (B164497) (PS), a key biomarker of cell death. nih.govacs.org The resulting modified probe demonstrated higher affinity and selectivity for the target membranes compared to unmodified versions. acs.org

Synthetic Step Involving 4-Fluorophenethyl Isocyanate:

Precursor: An amine-functionalized scaffold (compound 17) nih.gov

Reagent: 4-Fluorophenethyl isocyanate nih.gov

Product: A urea-containing intermediate (compound 18) nih.gov

Purpose: To systematically modify the Zn-BDPA structure to improve its binding affinity for target cell membranes. nih.govacs.org

Integration into Heterocyclic Scaffolds

The isocyanate group is highly reactive and readily participates in addition reactions, making it an excellent functional group for integrating specific structural motifs into heterocyclic systems, which are core components of many pharmaceuticals. mdpi.comresearchgate.net this compound can be used to install the 2-fluorophenethyl urea functionality onto a variety of heterocyclic cores. vanderbilt.edurug.nl

The general reaction involves treating an amine-substituted heterocycle with the isocyanate, often in the presence of a base, to form a stable urea linkage. mdpi.com This strategy has been applied in diversity-oriented synthesis to create libraries of complex molecules for drug discovery. nih.gov For instance, research into chiral bifunctional catalysis has explored the development of enantioselective reactions where isocyanates are key substrates for creating complex heterocyclic products. vanderbilt.edu The introduction of the fluorophenethyl group can be a critical step in building molecules with potential applications as novel anticancer agents or for targeting specific biological pathways. mdpi.comrug.nl

Role in Advanced Polymer Chemistry

The properties of polymers are intrinsically linked to the chemical structures of their monomeric units. This compound, as a monofunctional isocyanate, finds application in both the synthesis of traditional polyurethanes and in the broader context of advanced polymer development.

Polyurethane Synthesis and Tailoring of Polymeric Structures

The incorporation of fluorine atoms into a polymer chain is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. ontosight.aichemimpex.com By using a fluorinated isocyanate like this compound, these desirable attributes can be imparted to the polyurethane. The structure of the isocyanate—whether it is aromatic or aliphatic—also has a significant impact. mdpi.com The 2-fluorophenethyl group combines an aromatic ring with a flexible ethyl spacer, influencing the phase separation between hard and soft segments in the polymer matrix, which in turn affects mechanical properties like tensile strength and elasticity. mdpi.com

Development of Non-Isocyanate Polyurethanes (NIPU) and Polyureas (as an alternative research direction)

The conventional synthesis of polyurethanes relies on isocyanates, which are often produced from the highly toxic precursor phosgene (B1210022). rsc.orgmdpi.com Health and environmental concerns associated with the toxicity of isocyanates have driven significant research into safer, isocyanate-free alternatives, leading to the development of non-isocyanate polyurethanes (NIPUs). eurekalert.orgspecificpolymers.com

The most promising NIPU synthesis route involves the reaction of poly-cyclic carbonates with polyamines to form polyhydroxyurethanes. rsc.orgspecificpolymers.com This method is considered a "green" alternative as it avoids the use of isocyanates and phosgene, and can even utilize CO2 as a renewable C1 feedstock for the synthesis of the cyclic carbonate precursors. mdpi.comspecificpolymers.com While this compound is a reagent for traditional polyurethane synthesis, the research into NIPUs represents a critical and parallel direction in polymer science, aiming to create materials with comparable or novel properties without the associated hazards of isocyanate chemistry. eurekalert.org Interestingly, fluorinated compounds are also being explored within NIPU chemistry to create coatings with good hydrophobic and oleophobic properties, demonstrating the continued importance of fluorine in advanced materials, regardless of the synthetic pathway. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Fluorophenethyl Isocyanate

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of 2-fluorophenethyl isocyanate. These methods model the distribution of electrons within the molecule, which governs its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex organic molecules. sumitomo-chem.co.jp DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

While specific DFT studies on the reaction energetics of this compound are not extensively documented in publicly available literature, the methodologies are well-established. Such a study would involve calculating the energies for the reaction of this compound with a relevant nucleophile (e.g., an alcohol or amine). The results would be compared to those of unsubstituted phenethyl isocyanate to determine the electronic effect of the fluorine atom on the reaction's energetics. The fluorine atom, being electronegative, is expected to influence the electrophilicity of the isocyanate carbon, which would be reflected in the calculated activation energies.

A generalized example of data that could be obtained from such a DFT study is presented below. The values are hypothetical and for illustrative purposes only.

Table 1: Hypothetical DFT-Calculated Reaction Energetics for the Reaction with Methanol (B129727)

ParameterPhenethyl Isocyanate + MethanolThis compound + Methanol
Activation Energy (Ea)22.5 kcal/mol21.8 kcal/mol
Reaction Enthalpy (ΔH)-18.2 kcal/mol-18.9 kcal/mol

Note: These values are illustrative and not from a published study on this compound.

The flexibility of the ethyl chain in this compound allows it to adopt multiple conformations. Conformational analysis, often performed using computational methods, seeks to identify the most stable arrangements of the atoms in space and the energy barriers between them. mdpi.commdpi.com The conformation of the molecule can significantly impact its reactivity and how it interacts with other molecules, such as substrates or catalysts.

Computational methods like DFT can be used to perform a systematic search of the conformational space by rotating the key single bonds (e.g., C-C and C-N bonds of the ethyl group). For each conformation, the energy is calculated to identify the low-energy structures. beilstein-journals.org The results of such an analysis for this compound would reveal the preferred spatial arrangement of the fluorophenyl group relative to the isocyanate group.

Intermolecular interactions are crucial in condensed phases and are responsible for the bulk properties of the substance. These interactions, including hydrogen bonds, van der Waals forces, and π-stacking, can be modeled using quantum chemistry. mdpi.comscielo.br For this compound, potential C-H···O and C-H···F hydrogen bonds could be identified, as well as stacking interactions between the aromatic rings of adjacent molecules. mdpi.com Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts in crystal structures. mdpi.comscielo.br

Table 2: Hypothetical Conformational Data for this compound

ConformerDihedral Angle (F-C-C-N)Relative Energy (kcal/mol)Population (%) at 298 K
Anti-periplanar~180°0.0075%
Gauche~60°0.8525%

Note: These values are illustrative and not from a published study on this compound.

Modeling of Reaction Mechanisms and Catalysis

Computational modeling is a powerful asset for understanding the detailed step-by-step pathways of chemical reactions (mechanisms) and the role of catalysts. nih.gov For isocyanate reactions, which are central to polyurethane chemistry, catalysts are often employed to control the reaction rate and selectivity. rsc.orgwernerblank.com

Theoretical models can investigate different catalytic cycles. For example, in a base-catalyzed reaction of an isocyanate with an alcohol, modeling can help determine whether the catalyst activates the isocyanate or the alcohol and can map out the energy profile of the catalytic pathway. rsc.org This involves calculating the structures and energies of all intermediates and transition states in the presence of the catalyst. Comparing the activation energy of the catalyzed reaction to the uncatalyzed reaction provides a quantitative measure of the catalyst's efficiency. sumitomo-chem.co.jp

Predictive Studies for Novel Derivatizations and Applications

A significant advantage of computational chemistry is its predictive power. By understanding the electronic structure and reactivity of this compound, researchers can computationally design new derivatives with desired properties. For example, by modeling the effects of adding different functional groups to the phenyl ring, one could predict how these changes would affect the reactivity of the isocyanate group or the biological activity of the resulting urea (B33335) or carbamate (B1207046) derivatives.

Computational screening can be used to evaluate a virtual library of potential derivatives for a specific application. For instance, if the goal is to develop a new enzyme inhibitor, docking simulations could predict how different derivatives of this compound bind to the active site of a target protein. This in silico approach can prioritize a smaller number of promising candidates for laboratory synthesis and testing, saving time and resources.

Furthermore, computational methods can predict various properties relevant to applications, such as spectroscopic signatures (NMR, IR), which can aid in the characterization of newly synthesized compounds. mdpi.com Although predictive studies specifically targeting this compound are not prominent in the literature, the tools and methodologies for such investigations are mature and widely used in chemical and pharmaceutical research. nih.govmdpi.com

Spectroscopic Characterization Methodologies for 2 Fluorophenethyl Isocyanate and Its Derivatives in Research Contexts

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups within a molecule. For 2-fluorophenethyl isocyanate, the most characteristic feature in its IR spectrum is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. spectroscopyonline.com This band typically appears in the region of 2280–2240 cm⁻¹. spectroscopyonline.com The high intensity of this peak is due to the large change in dipole moment associated with this vibrational mode. spectroscopyonline.com

In contrast, the symmetric stretch of the isocyanate group is expected to be weak in the IR spectrum but strong in the Raman spectrum. cdnsciencepub.comresearchgate.net This complementarity is a hallmark of vibrational spectroscopy and aids in the unambiguous assignment of these modes. cdnsciencepub.comresearchgate.net Other significant IR absorptions for this compound would include C-H stretching vibrations of the aromatic ring and the ethyl chain, as well as C-F stretching and bending vibrations. The aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-F stretching vibration is expected in the 1250-1000 cm⁻¹ region. The "fingerprint region," from 1450 to 600 cm⁻¹, contains a complex pattern of bending vibrations that is unique to the molecule. msu.edu

The analysis of related isocyanates, such as methoxycarbonyl isocyanate and chloroacetyl isocyanate, through IR and Raman spectroscopy has demonstrated the utility of these techniques in identifying conformational isomers. cdnsciencepub.comnih.gov

Table 1: Expected Infrared and Raman Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Isocyanate (-N=C=O)Asymmetric Stretch2280–2240 (Strong)Weak
Isocyanate (-N=C=O)Symmetric StretchWeakStrong
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000
C-FStretch1250–1000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of this compound and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals, the connectivity of atoms can be established.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The chemical shifts of these aromatic protons are typically observed in the range of δ 7.0-7.5 ppm. The ethyl chain protons will appear as two distinct multiplets. The methylene (B1212753) group adjacent to the isocyanate function (-CH₂-NCO) is expected to resonate at a lower field (higher ppm value) compared to the methylene group adjacent to the aromatic ring (-CH₂-Ar) due to the electron-withdrawing effect of the isocyanate group. These signals would likely appear as triplets, assuming coupling only to the adjacent methylene group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the isocyanate group is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around δ 120-130 ppm. The aromatic carbons will produce a series of signals in the δ 110-160 ppm range, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. The two aliphatic carbons of the ethyl chain will have distinct chemical shifts, with the carbon bonded to the nitrogen of the isocyanate group appearing at a lower field than the carbon attached to the aromatic ring.

¹⁹F NMR is particularly valuable for fluorinated compounds due to its high sensitivity and wide chemical shift range. icpms.czwikipedia.org For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the coupling of the fluorine to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed, providing further structural confirmation. icpms.czwikipedia.org In related fluorobenzene (B45895) compounds, the ¹⁹F chemical shift is typically observed around -113 ppm relative to CFCl₃. colorado.edu The large magnitude of ¹⁹F-¹H and ¹⁹F-¹⁹F coupling constants can provide significant insight into molecular structure. icpms.cz

Table 2: Expected NMR Data for this compound

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹HAromatic7.0–7.5Multiplet
¹H-CH₂-NCO~3.6Triplet
¹H-CH₂-Ar~2.9Triplet
¹³C-N=C=O120–130Singlet
¹³CAromatic110–160Multiplets (due to C-F coupling)
¹³C-CH₂-NCO~45Singlet
¹³C-CH₂-Ar~35Singlet
¹⁹FAr-F~-113Multiplet (due to H-F coupling)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (165.16 g/mol ). sigmaaldrich.com The fragmentation pattern provides structural information. Common fragmentation pathways for phenethyl isocyanates include cleavage of the bond between the two ethyl carbons, leading to the formation of a tropylium-like ion or a benzyl (B1604629) cation. Loss of the isocyanate group (-NCO) is another common fragmentation pathway. In the case of long-chain isocyanates, the formation of a stable six-membered ring structure has been observed as a common fragmentation pathway, resulting in a base peak at m/z 99. researchgate.net The presence of the fluorine atom on the aromatic ring will influence the fragmentation pattern, and fragments containing the fluorine atom will have a characteristic isotopic signature.

Future Research Directions and Perspectives

Development of Highly Selective and Efficient Synthetic Routes

The synthesis of 2-fluorophenethyl isocyanate is foundational to its further study and application. While general methods for isocyanate synthesis are well-established, future research should focus on developing routes that are not only high-yielding but also highly selective and environmentally benign.

Two primary pathways for the synthesis of this compound are the phosgenation of 2-fluorophenethylamine (B1298874) and the Curtius rearrangement of a derivative of 3-(2-fluorophenyl)propanoic acid.

Phosgenation Route: The reaction of 2-fluorophenethylamine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) is a common industrial method for producing isocyanates. nih.govchemicalbook.comresearchgate.netprepchem.comchemicalforums.com Future research could focus on optimizing reaction conditions to maximize yield and minimize the formation of byproducts such as ureas and carbamoyl (B1232498) chlorides. The use of non-toxic phosgene alternatives and green solvents would also be a critical area of investigation. nih.gov

Curtius Rearrangement: The Curtius rearrangement offers a phosgene-free alternative, proceeding through the thermal or photochemical decomposition of an acyl azide (B81097). mdpi.com This method is known for its high stereospecificity. Research in this area should aim to develop efficient methods for the synthesis of the precursor, 3-(2-fluorophenyl)propanoyl azide, and to optimize the rearrangement conditions to ensure a clean and high-yielding conversion to this compound.

A comparative analysis of these and other potential synthetic methods would be invaluable for selecting the most appropriate route based on scale, cost, and safety considerations.

Table 1: Potential Synthetic Routes for this compound

Synthetic RoutePrecursorKey ReagentsPotential AdvantagesPotential Research Focus
Phosgenation2-FluorophenethylaminePhosgene, TriphosgeneScalable, well-establishedOptimization of reaction conditions, use of greener reagents and solvents
Curtius Rearrangement3-(2-Fluorophenyl)propanoic acidAzide source (e.g., sodium azide)Phosgene-free, high stereospecificityEfficient synthesis of acyl azide precursor, optimization of rearrangement conditions

Exploration of New Reactivity Patterns and Catalytic Transformations

The isocyanate group is highly electrophilic and readily reacts with a wide range of nucleophiles. nih.gov The presence of the 2-fluoro substituent on the phenethyl group can influence the reactivity of the isocyanate through electronic and steric effects. Future research should systematically investigate the reactivity of this compound with various nucleophiles to establish a comprehensive reactivity profile.

Key areas of exploration include:

Reactions with Alcohols and Amines: The reactions of this compound with alcohols and amines will yield carbamates (urethanes) and ureas, respectively. These are fundamental reactions for the synthesis of polyurethanes and polyureas. ontosight.aimdpi.com Kinetic studies will be crucial to quantify the effect of the ortho-fluoro substituent on the reaction rates compared to its non-fluorinated and other halogenated analogs. nih.govresearchgate.net

Cycloaddition Reactions: Isocyanates can participate in cycloaddition reactions to form a variety of heterocyclic compounds. Exploring the potential of this compound in [2+2], [3+2], and [4+2] cycloadditions could lead to the synthesis of novel, fluorine-containing heterocycles with potential applications in medicinal chemistry and materials science.

Catalytic Transformations: The development of novel catalytic systems for the controlled transformation of this compound is a promising research direction. This could include catalysts for polymerization, for the selective formation of specific adducts, or for the activation of the C-F bond for further functionalization.

Table 2: Potential Reactivity Studies for this compound

Reactant TypeExpected ProductPotential Research Focus
AlcoholsCarbamates (Urethanes)Kinetic studies, catalyst development for polyurethane synthesis
AminesUreasKinetic studies, synthesis of novel polyureas
ThiolsThiocarbamatesComparative reactivity studies with alcohols and amines
Dienes/DipolesHeterocyclesExploration of cycloaddition pathways, synthesis of novel fluorinated heterocycles

Integration with Advanced Materials Science for Novel Applications

The incorporation of fluorine into polymers can impart desirable properties such as enhanced thermal stability, chemical resistance, and low surface energy. mdpi.commdpi.commdpi.comnih.govacs.org this compound is a promising monomer for the synthesis of novel fluorinated polyurethanes and other polymers with advanced properties.

Future research in this area should focus on:

Synthesis of Fluorinated Polyurethanes: The polymerization of this compound with various diols and polyols could lead to a new class of fluorinated polyurethanes. mdpi.commdpi.comgoogle.com The structure-property relationships of these polymers should be thoroughly investigated, including their thermal, mechanical, and surface properties. mdpi.commdpi.com

Surface Modification: The reactive isocyanate group can be used to graft 2-fluorophenethyl moieties onto the surfaces of various materials, thereby modifying their surface properties. This could be utilized to create hydrophobic, oleophobic, or biocompatible surfaces for a range of applications.

Development of Smart Materials: The unique electronic properties conferred by the fluorine atom could be exploited to develop "smart" materials that respond to external stimuli such as light, heat, or pH.

Computational Design and Optimization of Isocyanate-Based Systems

Computational chemistry and molecular modeling can provide valuable insights into the structure, reactivity, and properties of this compound and its derivatives, guiding experimental efforts and accelerating the discovery of new applications. nih.govresearchgate.netmdpi.com

Key areas for computational investigation include:

Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of this compound and to predict its reactivity towards different nucleophiles. nih.govresearchgate.net This can help in rationalizing experimental observations and in designing new reactions.

Polymer Properties: Molecular dynamics simulations can be used to predict the bulk properties of polymers derived from this compound, such as their glass transition temperature, mechanical strength, and permeability to gases and liquids.

Design of Novel Isocyanates: Computational screening can be used to design new fluorinated isocyanates with tailored properties for specific applications. This could involve exploring the effects of different substitution patterns and functional groups on the reactivity and polymer properties.

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.